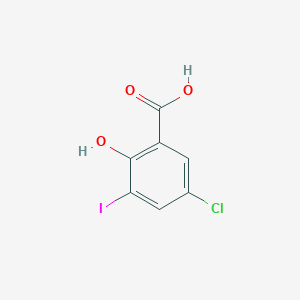

5-Chloro-2-hydroxy-3-iodobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are aromatic carboxylic acids that feature one or more functional groups attached to the benzene (B151609) ring. These substituents profoundly influence the parent molecule's physical, chemical, and biological properties. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, alter the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards electrophilic substitution. This predictable influence on reactivity has made substituted benzoic acids fundamental in the study of reaction mechanisms and linear free-energy relationships.

In modern chemical research, these compounds are indispensable as building blocks in organic synthesis. Their versatile reactivity allows for their use as precursors in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. Furthermore, many substituted benzoic acids and their derivatives exhibit significant biological activities, leading to their investigation in medicinal chemistry for the development of new therapeutic agents.

Nomenclature and Structural Elucidation of 5-Chloro-2-hydroxy-3-iodobenzoic Acid

The systematic IUPAC name for the compound of interest is This compound . This nomenclature precisely describes its molecular architecture:

Benzoic acid: The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).

2-hydroxy: A hydroxyl group (-OH) is attached to the carbon atom at the second position relative to the carboxylic acid group. This substitution also classifies the molecule as a salicylic (B10762653) acid derivative.

5-Chloro: A chlorine atom (-Cl) is located at the fifth position.

3-Iodo: An iodine atom (-I) is at the third position.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClIO₃ |

| Molecular Weight | 298.46 g/mol |

| CAS Number | 4068-57-9 |

Overview of Research Significance and Academic Trajectory

While extensive, publicly available research specifically dedicated to this compound is limited, its structural motifs suggest significant research potential. Its methyl ester, Methyl 5-chloro-2-hydroxy-3-iodobenzoate, is recognized as a valuable intermediate in the synthesis of more complex molecules. This suggests that the parent acid is a key precursor in multi-step synthetic pathways.

The presence of multiple halogen substituents, along with hydroxyl and carboxylic acid groups, makes it an attractive scaffold for developing novel compounds with potential biological activity. For instance, the "5-chloro-2-hydroxy-3-iodo" moiety has been incorporated into the structure of novel hydrazones, which have demonstrated significant antibacterial activity. mdpi.com This highlights the potential of this compound as a starting material in medicinal chemistry for the discovery of new antimicrobial agents. The academic trajectory of this compound is therefore likely embedded within broader research programs focusing on the synthesis and biological evaluation of halogenated aromatic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFVPSQQCQZHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Chloro 2 Hydroxy 3 Iodobenzoic Acid and Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 5-Chloro-2-hydroxy-3-iodobenzoic acid. The vibrational modes of the molecule are sensitive to the mass and electronic properties of the substituent atoms, providing a unique spectral fingerprint.

The key IR spectroscopic signatures can be assigned as follows:

O-H Stretching: The phenolic and carboxylic acid hydroxyl groups give rise to a broad and intense absorption band in the region of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong intramolecular and intermolecular hydrogen bonding.

C=O Stretching: The carbonyl group of the carboxylic acid function exhibits a strong and sharp absorption band typically in the range of 1700-1660 cm⁻¹. For 5-chlorosalicylic acid, this has been experimentally observed at approximately 1668 cm⁻¹. ahievran.edu.tr

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. For 5-chlorosalicylic acid, distinct bands are observed around 1606, 1572, 1478, and 1446 cm⁻¹. ahievran.edu.tr

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are coupled and appear in the 1400-1200 cm⁻¹ region. A significant band for 5-chlorosalicylic acid is noted at 1289 cm⁻¹, attributed to the C-O stretching of the carboxylic acid, and at 1229 cm⁻¹, associated with the phenolic C-O stretching. ahievran.edu.tr

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the 800-600 cm⁻¹ range. In 5-chlorosalicylic acid, a band at 679 cm⁻¹ is assigned to this vibration. ahievran.edu.tr

C-I Stretching: The carbon-iodine stretching vibration is expected to occur at a lower frequency than the C-Cl stretch due to the higher mass of the iodine atom, typically in the 600-500 cm⁻¹ region.

Table 1: Key Infrared (IR) Vibrational Frequencies and Assignments for 5-Chlorosalicylic Acid ahievran.edu.tr

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching (Carboxylic Acid) | Broad, ~3235 |

| C-H Aromatic Stretching | ~3088 |

| C=O Stretching (Carboxylic Acid) | 1668 |

| C=C Aromatic Stretching | 1606, 1572 |

| C-O Stretching (Carboxylic Acid) | 1289 |

| O-H in-plane bending | 1373 |

| C-O Stretching (Phenolic) | 1229 |

| C-Cl Stretching | 679 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different vibrational modes being active or having different intensities in the two techniques.

For aromatic compounds like this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the benzene ring and the C-halogen bonds. The symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum, often show strong signals in the Raman spectrum.

A theoretical and experimental study on 5-chlorosalicylic acid has provided detailed assignments for its Raman spectrum. ahievran.edu.tr Key Raman signatures include:

Ring Breathing Mode: A characteristic, intense band for substituted benzenes, which for 5-chlorosalicylic acid is observed at 806 cm⁻¹. ahievran.edu.tr

C-H in-plane Bending: These vibrations are typically found in the 1300-1000 cm⁻¹ region.

Carbonyl Group Vibrations: The C=O stretching vibration is also observable in the Raman spectrum, though often with a lower intensity than in the IR spectrum.

C-Halogen Stretching: The C-Cl and C-I stretching vibrations are also active in the Raman spectrum and can be found in their respective characteristic regions.

Table 2: Selected Raman Vibrational Frequencies and Assignments for 5-Chlorosalicylic Acid ahievran.edu.tr

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Aromatic Stretching | 3088 |

| C=O Stretching | 1668 |

| C=C Aromatic Stretching | 1606, 1572 |

| Ring Breathing | 806 |

| C-Cl Stretching | 679 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the exact structure of this compound can be confirmed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, iodo, hydroxyl, and carboxylic acid groups.

Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, these protons are not equivalent and are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine, iodine, and carboxylic acid groups will generally deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The hydroxyl group, being an electron-donating group, will have a shielding effect. The precise chemical shifts would depend on the interplay of these electronic effects.

Hydroxyl Protons: The phenolic and carboxylic acid protons are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The carboxylic acid proton is typically highly deshielded and appears as a broad singlet at a very high chemical shift, often above 10 ppm. The phenolic hydroxyl proton also appears as a broad singlet, with its chemical shift influenced by intramolecular hydrogen bonding with the adjacent carboxylic acid group.

The ¹³C NMR spectrum of this compound will provide information on each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-185 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts.

The carbon attached to the carboxylic acid group (C1) will be deshielded.

The carbon bearing the hydroxyl group (C2) will be significantly deshielded by the electronegative oxygen atom.

The carbon bonded to the iodine atom (C3) will be shielded due to the "heavy atom effect" of iodine, causing an upfield shift compared to what would be expected based on electronegativity alone.

The carbons attached to the chlorine atom (C5) and the remaining aromatic carbons (C4 and C6) will have chemical shifts determined by the combined electronic effects of all substituents.

Advanced NMR techniques can provide deeper insights into the three-dimensional structure, conformation, and dynamic processes such as tautomerism in this compound.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be used to establish the coupling relationships between the aromatic protons, confirming their connectivity. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to correlate the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This is crucial for the unambiguous assignment of all ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly with respect to the orientation of the carboxylic acid group.

Solid-State NMR (ssNMR): In the solid state, molecules are in a fixed orientation, which can provide information that is averaged out in solution-state NMR. Solid-state ¹³C NMR can be used to study the polymorphism of the crystalline forms of this compound. Furthermore, ssNMR is a powerful tool for investigating the details of intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. For salicylic (B10762653) acid and its derivatives, solid-state NMR has been employed to study the potential energy curves for proton transfer within the hydrogen-bonded cyclic dimers that these molecules often form in the solid state.

Mass Spectrometric Elucidation of Molecular Fragmentation Pathways

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound. Through controlled fragmentation, it provides a unique fingerprint that aids in the identification and characterization of the molecule and its derivatives.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam, inducing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For aromatic carboxylic acids like this compound, the molecular ion peak (M+) is typically prominent due to the stability of the aromatic ring. libretexts.org

The fragmentation of this compound is governed by its functional groups: the carboxylic acid, the hydroxyl group, and the halogen substituents. The "ortho effect," common in salicylates and their derivatives, is expected to play a significant role. nih.gov This effect involves an initial intramolecular hydrogen abstraction, often leading to the elimination of a neutral water molecule (H₂O) from the molecular ion.

Key fragmentation pathways anticipated for this compound include:

Loss of a hydroxyl radical ([M-OH]⁺): Cleavage of the C-OH bond in the carboxylic acid group. libretexts.org

Loss of water ([M-H₂O]⁺): A characteristic fragmentation for ortho-hydroxybenzoic acids due to the ortho effect. nih.gov

Loss of a carboxyl radical ([M-COOH]⁺): Cleavage of the bond between the aromatic ring and the carboxylic acid group. libretexts.org

Decarboxylation followed by decarbonylation ([M-COOH-CO]⁺): Sequential loss of the carboxyl group and a carbon monoxide molecule.

Loss of halogen atoms: Cleavage of the C-I or C-Cl bonds can lead to fragments such as [M-I]⁺ and [M-Cl]⁺.

The relative abundance of these fragments provides structural insights. For instance, the prominent loss of water can confirm the ortho arrangement of the hydroxyl and carboxylic acid groups.

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Neutral Loss | Proposed Structure of Fragment | Nominal m/z |

| [M]⁺ | - | C₇H₄ClIO₂⁺ | 298 |

| [M-OH]⁺ | •OH | C₇H₃ClIO₂⁺ | 281 |

| [M-H₂O]⁺ | H₂O | C₇H₂ClIO⁺ | 280 |

| [M-COOH]⁺ | •COOH | C₆H₃ClI⁺ | 253 |

| [M-I]⁺ | •I | C₇H₄ClO₂⁺ | 171 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. libretexts.org While conventional mass spectrometry may not distinguish between ions with the same nominal mass (isobars), HRMS can resolve these species based on their exact mass differences.

For this compound, HRMS is critical for confirming its elemental composition (C₇H₄ClIO₂) and for validating the identities of its fragments. By comparing the experimentally measured exact mass to the calculated theoretical mass, a high degree of confidence in the assigned chemical formula is achieved. This technique is indispensable for distinguishing the target compound from other potential isomers or impurities.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound and Key Fragments

| Ion Formula | Description | Calculated Exact Mass (Da) |

| C₇H₄³⁵Cl¹²⁷IO₂ | Molecular Ion | 297.88901 |

| C₇H₂³⁵Cl¹²⁷IO | Fragment (Loss of H₂O) | 279.87840 |

| C₆H₃³⁵Cl¹²⁷I | Fragment (Loss of COOH) | 252.88893 |

| C₇H₄³⁵ClO₂ | Fragment (Loss of I) | 170.98488 |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Architecture

X-ray diffraction techniques are powerful tools for investigating the three-dimensional structure of crystalline solids. They provide detailed information on molecular conformation, crystal packing, and the intricate network of intermolecular interactions that define the solid-state architecture of this compound.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and their packing in a crystal lattice. By analyzing the diffraction pattern of a single crystal, researchers can calculate accurate bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, SC-XRD analysis would be expected to reveal a largely planar molecular conformation, a common feature of substituted benzene rings. A key structural feature, anticipated from studies on similar compounds like 5-chlorosalicylic acid, is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. researchgate.net This interaction creates a stable six-membered pseudo-ring, denoted as an S(6) graph set motif, which significantly influences the molecule's conformation. The analysis also reveals how individual molecules pack together in the unit cell, providing insights into the forces governing crystal formation.

Table 3: Typical Crystallographic Data Obtainable from SC-XRD

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Volume (V) | Volume of the unit cell |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Bond Lengths & Angles | Precise intramolecular geometry |

| Torsion Angles | Conformation of flexible groups |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. units.it This makes PXRD an ideal tool for routine identification, purity assessment, and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms.

Different polymorphs of a compound can exhibit distinct physical properties. PXRD is used to identify and distinguish between potential polymorphs of this compound. Furthermore, by employing variable-temperature PXRD (VT-PXRD), it is possible to monitor changes in the crystal structure upon heating or cooling. nih.gov This allows for the detection of solid-state phase transitions, the study of desolvation processes in solvates, and the determination of the thermal stability of the crystalline form. The experimental PXRD pattern can also be compared with a pattern simulated from single-crystal data to confirm the phase purity of a bulk sample. rsc.org

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering and predicting the material's properties.

Halogen Bonding: The presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. nih.gov The iodine atom, being a strong halogen bond donor, can form directional C—I···O interactions with the oxygen atoms of the hydroxyl or carbonyl groups on neighboring molecules. mdpi.com These interactions, where the electrophilic region on the iodine atom interacts with a nucleophilic oxygen, can play a crucial role in directing the supramolecular assembly and reinforcing the crystal lattice. nih.gov Chlorine is a weaker halogen bond donor but may also participate in similar, albeit less significant, interactions.

Table 4: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description | Typical Motif |

| Intramolecular H-Bond | O-H (hydroxyl) | O=C (carboxyl) | Forms a stable six-membered ring. | S(6) |

| Intermolecular H-Bond | O-H (carboxyl) | O=C (carboxyl) | Creates robust centrosymmetric dimers. | R²₂(8) |

| Halogen Bond | C-I | O=C or O-H | Directional interaction influencing packing. | - |

| Other Interactions | C-H | O | Weaker interactions contributing to stability. | - |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Hydroxy 3 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear geometry.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov For 5-Chloro-2-hydroxy-3-iodobenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to find the minimum energy geometry. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure can be further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations for substituted benzoic acids have shown that electron-withdrawing groups tend to stabilize the anionic conjugate base, affecting properties like acidity. nih.gov

Table 1: Representative Theoretical Parameters Calculable via DFT for this compound Note: These are example parameters and not experimental results.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | (Y-Z) eV |

| Dipole Moment | A measure of the net molecular polarity. | D Debyes |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. The MEP surface uses a color code to visualize the charge distribution:

Red and Yellow: Regions of negative potential, rich in electrons. These sites are prone to electrophilic attack.

Blue: Regions of positive potential, electron-deficient. These sites are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

Table 2: Predicted Reactive Sites from MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Oxygen (-OH) | Negative (Red/Yellow) | Site for Electrophilic Attack / H-bond Acceptor |

| Carboxylic Hydrogen (-COOH) | Highly Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor / Deprotonation |

| Hydroxyl Hydrogen (-OH) | Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor |

| Aromatic Ring | Variable, influenced by substituents | Can participate in π-π stacking interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can explore the molecule's conformational landscape and its interactions with a solvent.

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the C-COOH and C-OH single bonds. This exploration helps identify the most populated conformations in a given environment.

Furthermore, by placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can explicitly model solvation effects. These simulations can detail the formation and dynamics of hydrogen bonds between the carboxylic acid and hydroxyl groups of the solute and the surrounding water molecules. ucl.ac.uk Analysis of these simulations helps explain solubility, self-association behavior, and the role of the solvent in stabilizing different molecular conformations. Studies on similar substituted benzoic acids have shown that in apolar solvents, they tend to form hydrogen-bonded dimers, whereas in polar solvents, this dimerization is inhibited in favor of interactions with the solvent. ucl.ac.ukacs.org

Crystal Structure Prediction and Polymorphism Studies through Computational Methods

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting how a molecule will pack in its crystalline solid state. Using the optimized molecular geometry (from DFT), CSP algorithms generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies. The lowest energy structures are the most likely candidates to be observed experimentally.

This is crucial for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have significantly different physical properties, such as melting point, solubility, and stability. For a molecule like this compound, with multiple hydrogen bonding donors and acceptors, as well as halogen atoms capable of halogen bonding, a complex polymorphic landscape can be expected. CSP can predict the most stable polymorphs, providing a target for experimental crystallization and helping to understand and avoid the formation of less stable, "disappearing" polymorphs. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). chalcogen.ro

To build a QSAR model for derivatives of this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., antimicrobial or antidiabetic activity). nih.gov Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Using statistical methods like multiple linear regression, a mathematical equation is developed that links a combination of these descriptors to the observed activity. A statistically valid QSAR model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for the desired biological effect. A similar QSPR approach could be used to predict physical properties like boiling point or solubility.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

| 2,6-dimethoxybenzoic acid |

| 2,5-diiodobenzoic acid |

| 2,3-diiodobenzoic acid |

| orthoiodobenzoic acid |

| 2-hydroxy-3,5-diiodobenzoic acid |

Bioactivity Studies and Structure Activity Relationship Sar of 5 Chloro 2 Hydroxy 3 Iodobenzoic Acid and Its Derivatives

In Vitro Antimicrobial Efficacy Investigations

There is no available research data on the antimicrobial effects of 5-Chloro-2-hydroxy-3-iodobenzoic acid.

In Vitro Antiproliferative and Anticancer Studies

No published research could be found that investigates the antiproliferative or anticancer potential of this compound.

Structure-Activity Relationship (SAR) Elucidation

A specific Structure-Activity Relationship (SAR) for this compound cannot be elucidated without experimental data on its biological activity and that of its synthesized derivatives. General SAR principles for salicylic (B10762653) acid suggest that the carboxyl and hydroxyl groups are crucial for activity, and halogen substitution can modulate this activity. nih.govblogspot.comblogspot.com For instance, adding electron-withdrawing groups like chlorine can sometimes increase potency. blogspot.com However, without empirical data on this compound, any SAR discussion would be purely speculative.

Table of Compounds

As no specific compounds were discussed in detail, a table of compounds is not applicable.

Influence of Halogen Substituents on Biological Response and Selectivity

The nature, position, and number of halogen substituents on the phenyl ring are critical determinants of a compound's biological activity. Halogens can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, and target-binding affinity.

In studies of salicylic acid derivatives, particularly acylhydrazones, the specific combination of halogen atoms has been shown to be crucial for antimicrobial potency. Research on a series of acylhydrazones of 3-iodobenzoic acid revealed that the substitution pattern on the hydrazone portion of the molecule was pivotal for activity against various bacterial strains. mdpi.comnih.gov For instance, an acylhydrazone featuring a 5-chloro-2-hydroxy-3-iodo substituent (Compound 20 ) demonstrated significant antibacterial activity. mdpi.comnih.gov

The activity of this compound can be compared with derivatives containing other halogen combinations, such as 3,5-dichloro-2-hydroxy (Compound 17 ) and 3,5-dibromo-2-hydroxy (Compound 21 ). Against Micrococcus luteus ATCC 10240, the 5-chloro-2-hydroxy-3-iodo substituted acylhydrazone (20 ) was found to be thirty times more active than the reference drug nitrofurantoin (B1679001). nih.gov Similarly, the dibromo-substituted derivative (21 ) was fifteen times more active, and the dichloro-substituted compound (17 ) was four times more active. nih.gov This suggests that the size and lipophilicity of the halogens play a significant role, with the combination of iodo, chloro, and hydroxy groups providing a particularly potent profile.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for these selected acylhydrazones against various bacterial strains, illustrating the influence of different halogen substituents.

| Compound Substituent | M. luteus ATCC 10240 | S. aureus ATCC 25923 | B. cereus ATCC 10876 |

| 5-Chloro-2-hydroxy-3-iodo | 1.95 µg/mL | >125 µg/mL | 7.81 µg/mL |

| 3,5-Dichloro-2-hydroxy | 15.62 µg/mL | >125 µg/mL | 15.62 µg/mL |

| 3,5-Dibromo-2-hydroxy | 3.91 µg/mL | 7.81 µg/mL | 15.62 µg/mL |

| 2-Hydroxy-3,5-diiodo | 62.5 µg/mL | >125 µg/mL | >125 µg/mL |

| Reference: Nitrofurantoin | 62.5 µg/mL | 15.62 µg/mL | N/A |

| Reference: Cefuroxime | N/A | N/A | 31.25 µg/mL |

| Data sourced from a study on acylhydrazones of 3-iodobenzoic acid. mdpi.comnih.gov |

These findings indicate that while halogenation is generally favorable for activity, the specific combination and position of the halogens are key to optimizing the biological response and selectivity against different bacterial species. mdpi.com The 5-chloro-2-hydroxy-3-iodo substitution was particularly effective against M. luteus and B. cereus. nih.gov

Role of Hydroxyl and Carboxylic Acid Functionalities in Modulating Activity

The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid and its derivatives are fundamental to their biological activity. researchgate.net These functional groups, positioned ortho to each other, can form a stable intramolecular hydrogen bond. researchgate.net They also serve as key interaction points (hydrogen bond donors and acceptors) for binding to enzyme active sites and other biological receptors. researchgate.netmdpi.com

The phenolic hydroxyl group is a known antioxidant and can participate in free-radical scavenging reactions. nih.gov Its presence is often crucial for the bioactivity of phenolic compounds. mdpi.com The carboxylic acid group, being acidic, is typically ionized at physiological pH, which can be important for solubility and for ionic interactions with biological targets. researchgate.net

Modification of these groups can significantly modulate a compound's activity profile. For example, esterification of the carboxylic acid functionality in salicylic acid derivatives has been shown to enhance anti-inflammatory activities while reducing ulcerogenic side effects compared to the parent compounds. nih.gov This modification alters the molecule's acidity and lipophilicity, impacting its mechanism of action and pharmacokinetics. Similarly, the acetylation of the hydroxyl group of salicylic acid to form acetylsalicylic acid famously alters its therapeutic profile. These examples underscore the central role of the hydroxyl and carboxylic acid moieties in defining the biological properties of this class of compounds.

Impact of Molecular Modifications and Derivatization (e.g., acylhydrazones) on Bioactivity Profiles

Derivatization of the core this compound structure is a key strategy to develop new therapeutic agents. A particularly successful modification is the formation of acylhydrazones, which are synthesized by condensing a carboxylic acid hydrazide with an aldehyde or ketone. nih.gov This creates a –CO–NH–N=CH– moiety, which is considered a privileged structure in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govmdpi.commdpi.com

The acylhydrazone structure provides a rigid backbone and additional hydrogen bond donor/acceptor sites, which can enhance binding to biological targets. mdpi.commdpi.com Studies have shown that the biological effect of acylhydrazones often depends on the nature of the substituents attached to the molecule. nih.gov

In the context of halogenated salicylic acid derivatives, the synthesis of acylhydrazones has yielded compounds with potent antimicrobial activity. A study involving acylhydrazones of 2-, 3-, and 4-iodobenzoic acid demonstrated that derivatizing the parent acid into an acylhydrazone structure was key to unlocking significant antibacterial effects. mdpi.comnih.gov The specific activity was then fine-tuned by the substituents on the aldehyde part of the molecule. The most significant activity against Micrococcus luteus was observed when the phenyl ring from the hydrazone part was substituted with groups like 5-chloro-2-hydroxy-3-iodo, 3,5-dichloro-2-hydroxy, and 3,5-dibromo-2-hydroxy. mdpi.com

The table below presents the antibacterial activity of various acylhydrazones derived from 3-iodobenzoic acid hydrazide and different substituted salicylaldehydes, highlighting the impact of these molecular modifications.

| Aldehyde Substituent on Hydrazone | Resulting Acylhydrazone MIC vs. M. luteus (µg/mL) | Resulting Acylhydrazone MIC vs. S. epidermidis (µg/mL) |

| 5-Chloro-2-hydroxy-3-iodo | 1.95 | >125 |

| 2-Hydroxy-3,5-diiodo | 62.5 | >125 |

| 2-Hydroxy-3-nitro | 31.25 | >125 |

| 3,5-Dichloro-2-hydroxy | 15.62 | 15.62 |

| 3-Ethoxy-2-hydroxy | 31.25 | >125 |

| 3,5-Dibromo-2-hydroxy | 3.91 | 1.95 |

| Reference: Nitrofurantoin | 62.5 | 3.91 |

| Data sourced from a study on acylhydrazones of 3-iodobenzoic acid. mdpi.comnih.gov |

This data clearly shows that the conversion to an acylhydrazone, combined with specific halogen and hydroxyl substitutions on the phenyl ring, generates a diverse bioactivity profile. The derivative with the 3,5-dibromo-2-hydroxy substitution, for example, showed activity twice as high as nitrofurantoin against Staphylococcus epidermidis, while the 5-chloro-2-hydroxy-3-iodo derivative was exceptionally potent against Micrococcus luteus. mdpi.com This demonstrates that the acylhydrazone scaffold is a highly effective platform for modulating the bioactivity of the parent halogenated benzoic acid.

Advanced Applications and Broader Research Implications

Supramolecular Chemistry and Crystal Engineering

The molecular architecture of 5-Chloro-2-hydroxy-3-iodobenzoic acid, featuring a carboxylic acid, a hydroxyl group, a chlorine atom, and an iodine atom on a benzene (B151609) ring, makes it a compelling candidate for studies in supramolecular chemistry and crystal engineering. These fields focus on understanding and controlling the way molecules interact and organize themselves in the solid state.

Principles of Self-Assembly and Molecular Recognition

Self-assembly and molecular recognition are the fundamental principles that govern the spontaneous organization of molecules into ordered structures. In the case of this compound, its functional groups are capable of forming a variety of non-covalent interactions that drive these processes.

The carboxylic acid group is a strong hydrogen-bond donor and acceptor, capable of forming robust synthons, such as the common carboxylic acid dimer. The hydroxyl group also participates in strong hydrogen bonding. The interplay between these two groups, particularly their ortho-positioning, can lead to the formation of intramolecular hydrogen bonds, which in turn influence the intermolecular interactions the molecule can form.

Furthermore, the presence of both chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). The iodine atom, being larger and more polarizable than chlorine, is a particularly effective halogen-bond donor. These interactions provide an additional tool for directing the assembly of molecules in the solid state, complementing the more conventional hydrogen bonds.

The combination of these varied interaction capabilities allows for a high degree of molecular recognition, where molecules of this compound can selectively interact with themselves or other molecules to form well-defined supramolecular assemblies.

Design of Co-crystals and Tunable Solid Forms

Crystal engineering aims to design and synthesize new crystalline solids with desired physical and chemical properties. google.com One of the most effective strategies in this field is the formation of co-crystals, which are multicomponent crystals where the components are held together by non-covalent interactions.

The functional group diversity of this compound makes it an excellent component for co-crystal design. By selecting a co-former molecule with complementary functional groups, a range of supramolecular synthons can be targeted. For instance, co-crystallization with pyridine-containing molecules could lead to the formation of strong O-H···N hydrogen bonds between the carboxylic acid or hydroxyl group and the pyridine (B92270) nitrogen. Similarly, co-formers with strong halogen-bond acceptors, such as other nitrogen-containing heterocycles or carbonyl groups, could be used to specifically engage the iodine atom in halogen bonding.

The ability to form both hydrogen and halogen bonds allows for the creation of complex, multi-dimensional networks. This tunability is a key aspect of modern crystal engineering, as it allows for the fine-tuning of crystal packing and, consequently, the material's properties, such as solubility, stability, and melting point. While specific co-crystals of this compound are not extensively documented in publicly available literature, the principles of crystal engineering strongly suggest its potential as a versatile building block for the creation of new solid forms.

Table 1: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor) | Formation of strong, directional synthons (e.g., acid dimers) |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Complements carboxylic acid in forming H-bond networks |

| Iodine Atom | Halogen Bonding (Donor) | Directional interaction for crystal packing |

Role in Hypervalent Iodine Chemistry Research

Hypervalent iodine compounds are reagents in which an iodine atom has a formal oxidation state higher than the -1 found in iodides. These reagents are highly valued in organic synthesis for their ability to perform a wide range of oxidative transformations under mild conditions.

Precursor for Cyclic Hypervalent Iodine(III) Oxidants and Reagents

The ortho-iodobenzoic acid scaffold is the foundational structure for some of the most important cyclic hypervalent iodine(III) reagents. The proximity of the carboxylic acid group to the iodine atom allows for the formation of a stable five-membered ring upon oxidation of the iodine to the +3 state. This structural motif is central to the reactivity and stability of these compounds.

This compound is a substituted ortho-iodobenzoic acid and, as such, is a potential precursor for the synthesis of novel cyclic hypervalent iodine(III) oxidants. The general method for the preparation of these reagents involves the oxidation of the parent ortho-iodobenzoic acid. This process converts the iodine(I) atom to a hypervalent iodine(III) center, which is stabilized by the neighboring carboxylate group acting as an intramolecular ligand.

Well-known examples of such reagents derived from the parent 2-iodobenzoic acid include 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP). While the direct synthesis of a hypervalent iodine reagent from this compound is not widely reported, the established chemistry of ortho-iodobenzoic acids provides a clear pathway for its potential conversion into a new reagent with unique properties conferred by the chloro and hydroxy substituents.

Mechanistic Studies of Organoiodine-Mediated Reactions

The reactions mediated by hypervalent iodine(III) reagents are the subject of extensive mechanistic investigation. These studies aim to understand the precise pathways by which these reagents effect chemical transformations, which is crucial for the development of new and more efficient synthetic methods.

Cyclic hypervalent iodine reagents derived from ortho-iodobenzoic acids are known to participate in a variety of reactions, including the oxidation of alcohols, glycols, and other functional groups. The mechanism of these oxidations is believed to involve a ligand exchange step, where the substrate coordinates to the hypervalent iodine center, followed by a reductive elimination that transfers oxygen to the substrate and reduces the iodine back to the +1 state.

A hypothetical hypervalent iodine(III) reagent derived from this compound would be a valuable tool for such mechanistic studies. The electronic and steric effects of the chloro and hydroxy groups on the benzene ring would modulate the reactivity of the iodine center. By comparing the reaction rates and selectivities of this hypothetical reagent with those of known reagents like IBX and DMP, researchers could gain deeper insights into the factors that govern the reactivity of this class of oxidants. For example, the electron-withdrawing nature of the chlorine atom could enhance the electrophilicity and oxidizing power of the iodine center.

Table 2: Comparison of Parent Compound and Potential Hypervalent Iodine(III) Derivative

| Compound | Iodine Oxidation State | Key Structural Feature | Potential Application |

|---|---|---|---|

| This compound | +1 | ortho-iodobenzoic acid scaffold | Precursor for hypervalent iodine reagent |

Advanced Materials Science Applications in Academic Research

The application of this compound in the field of advanced materials science is not as well-documented as its potential roles in supramolecular and hypervalent iodine chemistry. However, the molecule possesses structural features that could make it a target for incorporation into functional materials in a research context.

The presence of multiple functional groups, particularly the carboxylic acid, offers a reactive handle for integrating the molecule into larger structures such as polymers or metal-organic frameworks (MOFs). In polymer science, it could potentially be used as a monomer or an additive to impart specific properties, such as flame retardancy (due to the halogen content) or altered thermal stability. In the context of MOFs, the carboxylic acid could act as a linker to coordinate with metal ions, creating porous materials with potential applications in gas storage or catalysis. The iodo and chloro substituents would decorate the pores of such a framework, potentially influencing its selective absorption properties.

Despite this theoretical potential, there is a lack of specific academic studies demonstrating the use of this compound in the synthesis of advanced materials. This suggests that its application in this area is a subject for future research rather than an established practice. The exploration of its utility in creating novel functional materials remains an open avenue for academic investigation.

Integration into Radiopaque Polymeric Systems for Research Probes

The high atomic number of the iodine atom in this compound makes it an excellent candidate for rendering polymeric materials radiopaque, meaning they become visible under X-ray imaging techniques like fluoroscopy and computed tomography (CT). This property is critical for the development of research probes and medical devices that require non-invasive visualization in vivo.

The integration of this compound into a polymer backbone can be achieved by leveraging its reactive hydroxyl (-OH) and carboxylic acid (-COOH) groups. These functional groups allow the molecule to be chemically bonded to a polymer chain, either as a pendant group or as part of the main chain itself. For instance, the carboxylic acid can react with hydroxyl groups on a polymer like poly(vinyl alcohol) or a biodegradable polyester (B1180765) to form ester linkages. This covalent attachment ensures that the radiopaque moiety does not leach out from the polymer matrix, a critical factor for biocompatibility and long-term imaging stability.

Research into similar iodinated compounds has demonstrated the feasibility of this approach. Studies have shown that capping the hydroxyl ends of biodegradable polymers, such as poly-3-hydroxy butyrate (B1204436) (PHB), with molecules like 2,3,5-tri-iodobenzoic acid yields novel radiopaque biomaterials. kapadokya.edu.tr This creates a polymer with inherent radiopacity, suitable for tracking the location and integrity of an implantable device or a drug delivery system during preclinical research. The principle involves the synthesis of monomers containing iodine or bromine, which are then polymerized to create materials with intrinsic X-ray visibility. researchgate.net By incorporating this compound, researchers can design and fabricate radiopaque tools for studying biological processes or the behavior of materials within a living system.

Potential in the Design of Functional Materials Exhibiting Specific Interactions

The specific arrangement of chloro, hydroxyl, and iodo substituents on the aromatic ring of this compound creates a unique electronic and steric profile, which can be exploited in the design of functional materials with highly specific binding properties. These materials are engineered at a molecular level to interact selectively with certain biological molecules, ions, or cell surfaces.

A compelling example of this potential is seen in the synthesis of novel acylhydrazone compounds. mdpi.com In a study investigating the biological activities of various iodobenzoic acid derivatives, a molecule incorporating a 5-chloro-2-hydroxy-3-iodophenyl group demonstrated significant and specific antibacterial activity. mdpi.com The research highlighted that the substitution pattern on the phenyl ring was crucial for the material's biological function. Specifically, the acylhydrazone containing the 5-chloro-2-hydroxy-3-iodo moiety showed markedly high activity against certain bacterial strains, including Micrococcus luteus and Staphylococcus spp. mdpi.com

This finding underscores how the compound can serve as a key component in creating materials intended for targeted biological interactions. The interplay between the electron-withdrawing effects of the halogen atoms and the hydrogen-bonding capability of the hydroxyl group can be tailored to achieve high-affinity binding to specific enzyme active sites or bacterial cell wall components. This opens avenues for its use in developing specialized antimicrobial surfaces, biosensors, or targeted drug delivery vehicles where precise molecular recognition is paramount.

The table below summarizes the notable antibacterial activity of an acylhydrazone (Compound 20) containing the 5-chloro-2-hydroxy-3-iodo moiety, as reported in the literature, demonstrating its potential in functional material design. mdpi.com

| Bacterial Strain | Compound 20 MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

| Micrococcus luteus ATCC 10240 | 1.95 | Nitrofurantoin (B1679001) | 62.5 |

| Staphylococcus epidermidis ATCC 12228 | 1.95 | Nitrofurantoin | 3.91 |

| Bacillus cereus ATCC 10876 | 7.81 | Cefuroxime | 31.25 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of polysubstituted aromatic compounds like 5-Chloro-2-hydroxy-3-iodobenzoic acid traditionally relies on multi-step electrophilic aromatic substitution reactions. A plausible route involves the selective iodination of 5-chlorosalicylic acid. The direct halogenation of salicylic (B10762653) acid is a known process, and controlling the regioselectivity to obtain the desired 3-iodo derivative is a key challenge. semanticscholar.orgacs.org Iodination of phenols often requires converting elemental iodine into a more reactive species, such as hypoiodous acid, especially for rings with deactivating groups like a carboxyl moiety. manac-inc.co.jp

Future research will focus on developing more efficient and sustainable synthetic strategies. Green chemistry principles are central to this endeavor, aiming to reduce hazardous waste and improve energy efficiency. researchgate.net One promising area is the adoption of continuous-flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can enhance reaction yields and selectivity while minimizing reaction times and the formation of byproducts. mdpi.com This technology is particularly well-suited for optimizing halogenation reactions, which can be sensitive to reaction conditions. Furthermore, exploring novel catalytic systems, including enzymatic catalysis, could provide highly selective and environmentally benign routes to this and related compounds. dtu.dk

| Methodology | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Continuous-Flow Synthesis | Reactants are continuously pumped through a reactor, allowing for precise control over conditions. | Improved yield and selectivity, enhanced safety, reduced reaction time, easier scalability. mdpi.com | Initial setup cost, potential for clogging with solid precipitates. |

| Enzymatic Catalysis | Use of enzymes (e.g., haloperoxidases) to catalyze the specific halogenation of the aromatic ring. | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate specificity. |

| Solvent-Free Reactions | Conducting reactions in the absence of traditional organic solvents, often using mechanochemistry or heating. | Reduced solvent waste, lower environmental impact, potentially faster reaction rates. | Ensuring adequate mixing, managing reaction exotherms. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times, improved yields. | Scalability can be challenging, requires specialized equipment. |

Advanced Spectroscopic and Structural Probing Techniques for Dynamic Processes

A thorough characterization of this compound is fundamental to understanding its properties. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming its molecular structure.

Future work should employ more advanced techniques to probe its dynamic behavior and intermolecular interactions. X-ray crystallography, for instance, can provide definitive information on the solid-state structure, including bond lengths, bond angles, and crystal packing. wikipedia.orgresearchgate.net The analysis of halogenated benzoic acid derivatives often reveals complex intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, as well as halogen bonding. researchgate.net Understanding these interactions is crucial as they influence the material's physical properties and its potential interactions with biological targets. Techniques like solid-state NMR could further elucidate the structure and dynamics in the solid phase.

| Technique | Information Provided | Future Application |

|---|---|---|

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions (hydrogen/halogen bonds). researchgate.net | Elucidating the supramolecular architecture and comparing it with that of its bioactive derivatives. |

| 2D NMR (COSY, HMBC, HSQC) | Detailed connectivity between protons and carbons, unambiguous assignment of all signals. | Confirming the structure of novel derivatives and studying conformational preferences in solution. |

| Solid-State NMR (ssNMR) | Structural information in the solid state, probing polymorphism and molecular dynamics. | Characterizing different crystalline forms and studying host-guest interactions in complexes. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (O-H, C=O, C-Cl, C-I) and studying hydrogen bonding via shifts in vibrational frequencies. | Monitoring reaction progress and studying the strength of intermolecular hydrogen bonds in co-crystals. |

Deepening Mechanistic Understanding of Bioactivity and Reactivity at the Molecular Level

The presence of multiple halogen substituents on a salicylic acid framework suggests significant potential for biological activity. Halogenated salicylanilides, a related class of compounds, are known for their anthelmintic and antibacterial properties, often acting by uncoupling oxidative phosphorylation. researchgate.netaosis.co.zaresearchgate.net Recent research has highlighted that acylhydrazone derivatives containing a 5-chloro-2-hydroxy-3-iodophenyl moiety exhibit significant antibacterial activity against strains like Micrococcus luteus and Staphylococcus aureus. nih.gov

Future research must focus on elucidating the precise mechanism of action at the molecular level. This involves identifying the specific cellular targets and pathways affected by this compound and its derivatives. Studies could investigate its ability to disrupt bacterial membranes, inhibit essential enzymes, or interfere with metabolic pathways like fatty acid biosynthesis. plos.orgnih.gov The reactivity of the compound is dictated by its functional groups: the acidic carboxyl group, the phenolic hydroxyl group, and the electron-deficient aromatic ring. The iodine atom, in particular, can act as a halogen bond donor, a feature increasingly recognized as important for molecular recognition and binding to biological targets. researchgate.net Investigating the kinetics and thermodynamics of its interactions with model proteins and membranes will be crucial.

Development of Targeted Derivatives for Specific Molecular Interactions and Probes

The core structure of this compound serves as a versatile scaffold for the development of targeted derivatives. By modifying the carboxylic acid and hydroxyl groups, new molecules can be designed to act as specific probes or to enhance interactions with biological targets. Acylhydrazones, formed by condensing a hydrazide with an aldehyde, are a well-established class of compounds with a wide range of biological activities, including antimicrobial and antitumor effects. researchgate.netnih.gov The demonstrated success of an acylhydrazone incorporating the 5-chloro-2-hydroxy-3-iodophenyl moiety underscores the potential of this strategy. nih.gov

Future efforts will involve creating libraries of derivatives, such as esters, amides, and more complex hydrazones, to systematically explore structure-activity relationships (SAR). For example, attaching fluorescent tags could create molecular probes for imaging cellular processes. Alternatively, linking the scaffold to other bioactive molecules could produce hybrid compounds with dual-action or enhanced targeting capabilities. The goal is to design derivatives with improved potency, selectivity, and pharmacokinetic properties for specific applications, such as novel antibiotics or anticancer agents.

| Compound Type | Key Structural Moiety | Target Organism | Reported Activity (MIC µg/mL) |

|---|---|---|---|

| Acylhydrazone | 5-chloro-2-hydroxy-3-iodo | Staphylococcus aureus ATCC 43300 | 1.95 nih.gov |

| Acylhydrazone | 5-chloro-2-hydroxy-3-iodo | Staphylococcus epidermidis ATCC 12228 | 1.95 nih.gov |

| Acylhydrazone | 5-chloro-2-hydroxy-3-iodo | Staphylococcus aureus ATCC 25923 | 7.81 nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Discovery

| AI/ML Approach | Application Area | Anticipated Outcome |

|---|---|---|

| QSAR Modeling | Predictive Bioactivity | Establish a mathematical model linking molecular descriptors of derivatives to their antibacterial activity, guiding the design of more potent compounds. nih.gov |

| Generative Models | De Novo Drug Design | Generate novel molecular structures based on the core scaffold, optimized for activity against specific bacterial targets like MRSA. fiercebiotech.com |

| Reaction Prediction | Synthesis Optimization | Predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new derivatives, improving yield and reducing waste. |

| Property Prediction | Materials Discovery | Predict physical properties (e.g., solubility, crystal structure) of new derivatives for applications in materials science. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.